2-[4-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-1-yl]pyrazine
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Overview
Description
2-[4-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-1-yl]pyrazine is a complex organic compound that features a pyrazine ring, a piperazine ring, and an imidazole ring
Preparation Methods
The synthesis of 2-[4-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-1-yl]pyrazine involves multiple steps. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a suitable precursor.
Attachment of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction.
Formation of the Pyrazine Ring: The pyrazine ring is formed through a cyclization reaction involving appropriate precursors.
Final Assembly: The final compound is assembled by linking the imidazole, piperazine, and pyrazine rings through a series of condensation and substitution reactions
Chemical Reactions Analysis
2-[4-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-1-yl]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Condensation: Condensation reactions can be used to form larger molecules by combining smaller ones, often with the elimination of a small molecule like water
Scientific Research Applications
2-[4-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-1-yl]pyrazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: It is used in biological studies to understand its interactions with various biological targets.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its antimicrobial, antiviral, and anticancer properties
Mechanism of Action
The mechanism of action of 2-[4-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-1-yl]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-[4-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-1-yl]pyrazine can be compared with other similar compounds, such as:
Pyrrolopyrazine Derivatives: These compounds also contain pyrazine rings and exhibit various biological activities, including antimicrobial and antiviral properties.
Imidazole Derivatives: Compounds with imidazole rings are known for their therapeutic potential in treating various diseases.
Piperazine Derivatives: These compounds are widely used in pharmaceuticals for their ability to modulate pharmacokinetic properties
Properties
IUPAC Name |
2-[4-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-1-yl]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O2S/c1-14(2)12-23-15(10-20-17(23)26(3,24)25)13-21-6-8-22(9-7-21)16-11-18-4-5-19-16/h4-5,10-11,14H,6-9,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVADPQHEOSCGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CN=C1S(=O)(=O)C)CN2CCN(CC2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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